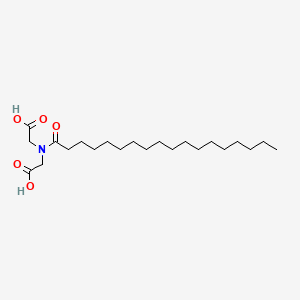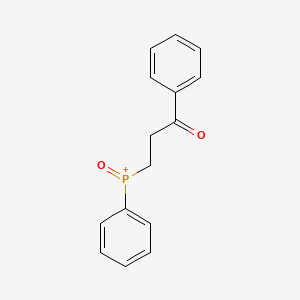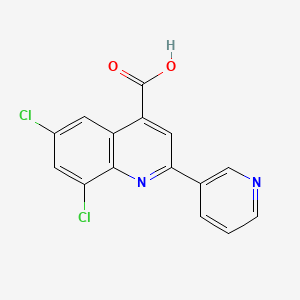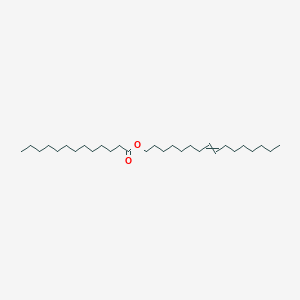![molecular formula C19H38N2O3 B14482216 Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- CAS No. 66161-55-5](/img/structure/B14482216.png)
Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-: is a chemical compound with the molecular formula C19H38N2O3 . It is known for its unique structure, which includes a dodecanamide backbone linked to a morpholine ring through a propyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- typically involves the reaction of dodecanamide with a morpholine derivative. The process can be summarized as follows:
Starting Materials: Dodecanamide and 3-chloropropylmorpholine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: Dodecanamide is dissolved in an appropriate solvent, such as ethanol, and 3-chloropropylmorpholine is added. The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The propyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or sulfonates are used as electrophiles in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
- Dodecanamide, N-propyl-
- N-[3-(4-Morpholinyl)propyl]dodecanamide
- N-[3-(dimethylamino)propyl]dodecanamide N-oxide
Comparison: Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- is unique due to the presence of the oxido-morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential bioactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
66161-55-5 |
|---|---|
Molekularformel |
C19H38N2O3 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
N-[3-(4-oxidomorpholin-4-ium-4-yl)propyl]dodecanamide |
InChI |
InChI=1S/C19H38N2O3/c1-2-3-4-5-6-7-8-9-10-12-19(22)20-13-11-14-21(23)15-17-24-18-16-21/h2-18H2,1H3,(H,20,22) |
InChI-Schlüssel |
XEQRTVQAPDIKOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCC[N+]1(CCOCC1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



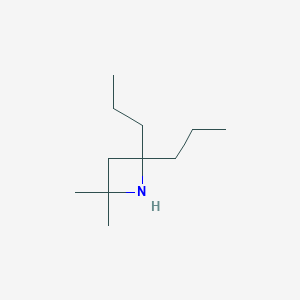
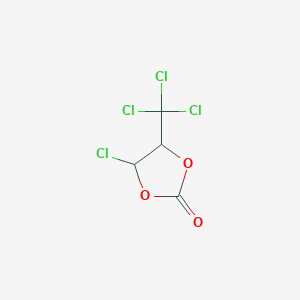
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
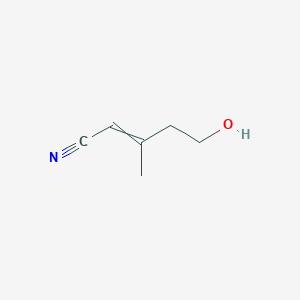
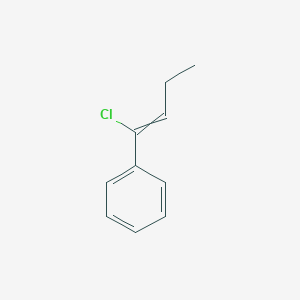

![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)

